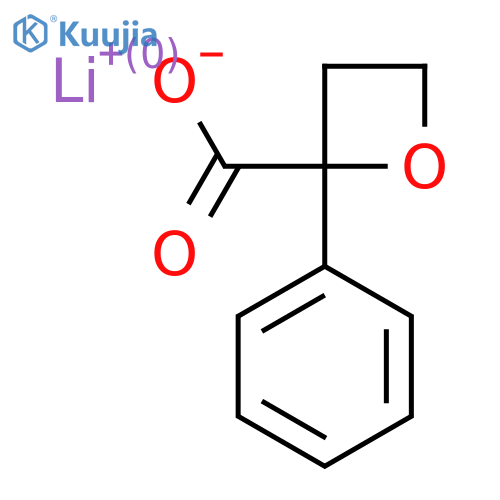

Cas no 2418680-01-8 (lithium(1+) 2-phenyloxetane-2-carboxylate)

2418680-01-8 structure

商品名:lithium(1+) 2-phenyloxetane-2-carboxylate

CAS番号:2418680-01-8

MF:C10H9LiO3

メガワット:184.117663145065

MDL:MFCD32679439

CID:5677301

PubChem ID:154577637

lithium(1+) 2-phenyloxetane-2-carboxylate 化学的及び物理的性質

名前と識別子

-

- 2-Oxetanecarboxylic acid, 2-phenyl-, lithium salt (1:1)

- lithium(1+) 2-phenyloxetane-2-carboxylate

- 2418680-01-8

- Lithium 2-phenyloxetane-2-carboxylate

- Lithium;2-phenyloxetane-2-carboxylate

- EN300-26673869

- starbld0038264

-

- MDL: MFCD32679439

- インチ: 1S/C10H10O3.Li/c11-9(12)10(6-7-13-10)8-4-2-1-3-5-8;/h1-5H,6-7H2,(H,11,12);/q;+1/p-1

- InChIKey: VDNSROTWQUTAGF-UHFFFAOYSA-M

- ほほえんだ: O1CCC1(C(=O)[O-])C1C=CC=CC=1.[Li+]

計算された属性

- せいみつぶんしりょう: 184.07117258g/mol

- どういたいしつりょう: 184.07117258g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 213

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 49.4Ų

lithium(1+) 2-phenyloxetane-2-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-26673869-5.0g |

lithium(1+) 2-phenyloxetane-2-carboxylate |

2418680-01-8 | 95.0% | 5.0g |

$3147.0 | 2025-03-20 | |

| Enamine | EN300-26673869-10.0g |

lithium(1+) 2-phenyloxetane-2-carboxylate |

2418680-01-8 | 95.0% | 10.0g |

$4667.0 | 2025-03-20 | |

| Enamine | EN300-26673869-1g |

lithium(1+) 2-phenyloxetane-2-carboxylate |

2418680-01-8 | 95% | 1g |

$1829.0 | 2023-09-12 | |

| 1PlusChem | 1P028ZP2-1g |

lithium(1+)2-phenyloxetane-2-carboxylate |

2418680-01-8 | 95% | 1g |

$2323.00 | 2024-05-21 | |

| 1PlusChem | 1P028ZP2-10g |

lithium(1+)2-phenyloxetane-2-carboxylate |

2418680-01-8 | 95% | 10g |

$9785.00 | 2024-05-21 | |

| Aaron | AR028ZXE-10g |

lithium(1+)2-phenyloxetane-2-carboxylate |

2418680-01-8 | 95% | 10g |

$10841.00 | 2023-12-15 | |

| 1PlusChem | 1P028ZP2-500mg |

lithium(1+)2-phenyloxetane-2-carboxylate |

2418680-01-8 | 95% | 500mg |

$1827.00 | 2024-05-21 | |

| Enamine | EN300-26673869-0.25g |

lithium(1+) 2-phenyloxetane-2-carboxylate |

2418680-01-8 | 95.0% | 0.25g |

$538.0 | 2025-03-20 | |

| Enamine | EN300-26673869-2.5g |

lithium(1+) 2-phenyloxetane-2-carboxylate |

2418680-01-8 | 95.0% | 2.5g |

$2127.0 | 2025-03-20 | |

| Enamine | EN300-26673869-0.1g |

lithium(1+) 2-phenyloxetane-2-carboxylate |

2418680-01-8 | 95.0% | 0.1g |

$376.0 | 2025-03-20 |

lithium(1+) 2-phenyloxetane-2-carboxylate 関連文献

-

Rajesh G. Gonnade Org. Biomol. Chem., 2016,14, 5612-5616

-

Sandip Guchhait,Rajib Kumar Goswami Org. Biomol. Chem., 2019,17, 9502-9509

-

Lijuan Xing,Zhigang Li,Qingsong Zhang,Yixuan Zhang,Pengfei Liu,Kailin Zhang RSC Adv., 2018,8, 2622-2631

-

5. Spectroscopic studies of the optical properties of carbon dots: recent advances and future prospectsQingnan Zhao,Wei Song,Bing Zhao,Bai Yang Mater. Chem. Front., 2020,4, 472-488

2418680-01-8 (lithium(1+) 2-phenyloxetane-2-carboxylate) 関連製品

- 2580234-88-2(2-[Benzyl(2-{[(benzyloxy)carbonyl]amino}ethyl)amino]acetic acid)

- 69810-77-1(1-(3-methylphenyl)ethane-1,2-diamine)

- 2034277-17-1(4-{[1-(2,4-dimethylbenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine)

- 1421453-68-0(1-cyclohexyl-3-3-(furan-2-yl)-3-hydroxypropylurea)

- 1704146-40-6(4-(5-bromo-2-methoxyphenyl)but-3-en-2-amine)

- 1310405-22-1(6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)

- 1240816-04-9(4-(Z)-(4-Fluorophenyl)oxidoiminomethylphenol)

- 2098075-72-8(1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one)

- 1315055-16-3((2R)-4-(3-fluorophenyl)butan-2-amine)

- 2877638-21-4(4-cyclobutyl-6-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyrimidine)

推奨される供給者

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量